![molecular formula C23H24N4O4 B2724830 1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 845648-93-3](/img/structure/B2724830.png)
1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
BenchChem offers high-quality 1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Synthesis of Benzodiazepine Receptor Ligands : Fused imidazopyridines, including imidazo[4,5-c]quinolines, have been synthesized and evaluated for their affinity as benzodiazepine receptor ligands. These compounds exhibit varied activities, including antagonist or inverse agonist activities, based on their structural modifications. This suggests potential applications in developing therapeutic agents targeting the benzodiazepine receptor for neurological conditions (Takada et al., 1996).
Metal-Free Synthesis Approaches : Innovative synthetic methods have been developed for the construction of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives using metal-free conditions. This represents a step forward in sustainable chemistry, offering a greener alternative for the synthesis of complex heterocyclic compounds (Chen et al., 2020).
Biological Activities and Drug Development
Anticancer and Antimicrobial Agents : Quinoxaline derivatives, including imidazoquinoxalines, have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the potential of these compounds in developing new therapeutic agents against various cancers and infectious diseases (Kotb et al., 2007).
Inhibitors of Phosphodiesterase (PDE4) : Novel imidazo[1,2-a]quinoxaline derivatives have been designed and synthesized as potent inhibitors of the PDE4 isoform. This emphasizes the role of such compounds in exploring new treatments for diseases modulated by PDE4 activity, such as inflammatory and neurodegenerative disorders (Deleuze-Masquéfa et al., 2004).
Antitubercular Agents : The development of novel imidazoquinoxaline derivatives as antitubercular agents signifies the potential application of these compounds in tackling tuberculosis. This research contributes to the ongoing efforts to discover new drugs capable of combating resistant strains of Mycobacterium tuberculosis (Kantevari et al., 2011).
Propriétés
IUPAC Name |
3-(oxolan-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-28-18-11-14(12-19(29-2)20(18)30-3)22-26-21-23(27(22)13-15-7-6-10-31-15)25-17-9-5-4-8-16(17)24-21/h4-5,8-9,11-12,15H,6-7,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUCWDLTIDBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=NC4=CC=CC=C4N=C3N2CC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.